Hippuristanol

eIF4A isoform selectivity ATPase inhibition DEAD-box helicase

Hippuristanol is the essential loss-of-function eIF4A inhibitor, uniquely locking the helicase in a closed conformation to block RNA binding—mechanistically opposite to gain-of-function staples like rocaglates and pateamine A. This divergence makes it irreplaceable for orthogonal phenotype validation. With >400-fold selectivity for eIF4AI/II over eIF4AIII, and benchmark IC50s of 55–62 nM in PEL models, it is the validated reference standard for translational control studies and eIF4A-targeted drug discovery.

Molecular Formula C28H46O5
Molecular Weight 462.7 g/mol
CAS No. 80442-78-0
Cat. No. B1673253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippuristanol
CAS80442-78-0
Synonyms22-epi-hippuristanol
hippuristanol
Molecular FormulaC28H46O5
Molecular Weight462.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CCC(C6)O)C)O)C)(C)O)OC1(C)C
InChIInChI=1S/C28H46O5/c1-15-13-28(33-24(15,2)3)27(6,31)23-21(32-28)12-19-18-8-7-16-11-17(29)9-10-25(16,4)22(18)20(30)14-26(19,23)5/h15-23,29-31H,7-14H2,1-6H3/t15-,16-,17+,18-,19-,20-,21-,22+,23-,25-,26-,27+,28+/m0/s1
InChIKeyHPHXKNOXVBFETI-SHCCRYCOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hippuristanol (CAS 80442-78-0): Steroidal eIF4A Inhibitor with Loss-of-Function Mechanism Distinct from Rocaglates and Pateamine A for Cap-Dependent Translation Studies


Hippuristanol is a polyoxygenated steroidal natural product (C28H46O5, MW 462.67) isolated from the gorgonian coral Isis hippuris [1]. It acts as a selective small molecule inhibitor of eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase essential for cap-dependent translation initiation [1][2]. Unlike rocaglates (e.g., silvestrol) and pateamine A, which function as gain-of-function molecular staples that enhance eIF4A binding to RNA, hippuristanol operates via a distinct loss-of-function mechanism: it binds to the carboxyl-terminal domain of eIF4A, locks the protein in a closed conformation, and directly inhibits RNA binding [3]. This fundamental mechanistic divergence makes hippuristanol uniquely suited for orthogonal validation of eIF4A-dependent phenotypes and for distinguishing between different modes of translation initiation inhibition.

Why Generic Substitution of eIF4A Inhibitors is Not Scientifically Defensible: Mechanistic and Functional Orthogonality of Hippuristanol


Interchanging hippuristanol with other eIF4A-targeting natural products such as silvestrol (a rocaglate) or pateamine A is not scientifically valid due to their mutually exclusive and mechanistically antagonistic modes of action. Hippuristanol acts as a loss-of-function inhibitor that directly blocks the RNA-binding activity of eIF4A by locking it in a closed conformation [1]. In stark contrast, rocaglates and pateamine A act as gain-of-function molecular staples that increase eIF4A's affinity for RNA, thereby sequestering the helicase from the translation initiation machinery and creating a functionally distinct blockade [1][2]. A recent functional classification of eIF4A inhibitors categorizes hippuristanol as a loss-of-function inhibitor, while rocaglates and pateamine A are classified as gain-of-function inhibitors [3]. These divergent mechanisms produce non-overlapping and sometimes opposing effects on the cellular translational landscape, meaning that substituting one compound for another fundamentally alters the experimental intervention being studied. Additionally, the structural classes differ markedly: hippuristanol is a polyhydroxysteroid, whereas rocaglates are cyclopenta[b]benzofurans and pateamine A is a marine macrolide, each imposing distinct pharmacophore constraints on binding site occupancy and downstream signaling perturbations. The quantitative evidence below substantiates why hippuristanol cannot be generically substituted within this inhibitor class.

Quantitative Differential Evidence for Hippuristanol vs. Alternative eIF4A Inhibitors in Biochemical, Cellular, and In Vivo Assays


Selective Inhibition Profile: Hippuristanol Discriminates eIF4AI/eIF4AII from eIF4AIII by Over 400-Fold in ATPase Assays

Hippuristanol exhibits marked selectivity for eIF4AI and eIF4AII over eIF4AIII in RNA-dependent ATPase assays. At a concentration of 50 µM hippuristanol, the RNA-dependent ATPase activity of eIF4AI was inhibited to approximately 20% of vehicle control, while eIF4AII showed similar sensitivity, whereas eIF4AIII retained full (100%) activity under identical conditions [1]. In contrast, pateamine A stimulates eIF4A ATPase activity rather than inhibiting it, and rocaglates exert their effects through an entirely distinct gain-of-function clamping mechanism [2]. This isoform selectivity profile is unique among eIF4A inhibitors and provides a critical differentiator for experiments requiring discrimination among eIF4A family members.

eIF4A isoform selectivity ATPase inhibition DEAD-box helicase target specificity

Cellular Translation Inhibition: Hippuristanol Potency (IC50 400-426 nM) with Loss-of-Function Mechanism vs. Silvestrol Gain-of-Function Activity

In cellular assays of cap-dependent translation, hippuristanol demonstrates potent inhibition with an IC50 of 400 nM in Krebs-2 cell extracts [1] and 426 nM in MDA-MB-231 human breast cancer cells [2]. Critically, this inhibition is achieved through hippuristanol's loss-of-function mechanism—direct blockade of eIF4A-RNA interaction—whereas silvestrol (a rocaglate) exerts its effects through a gain-of-function molecular clamp mechanism that enhances eIF4A-RNA binding, producing a functionally distinct translational blockade [3][4]. A systematic comparative study of eIF4A-targeting small molecules used hippuristanol as the benchmark reference compound, underscoring its established role as the prototypical loss-of-function eIF4A inhibitor [5]. This mechanistic divergence translates to differential effects on mRNA selectivity and downstream gene expression programs.

cap-dependent translation cellular IC50 translation initiation mechanism of action

In Vivo Anticancer Efficacy: Hippuristanol Significantly Inhibits PEL Tumor Growth and Invasion in Xenograft Model with Differential Normal Cell Sparing

In a preclinical xenograft mouse model of primary effusion lymphoma (PEL), hippuristanol demonstrated significant therapeutic efficacy. Treatment with hippuristanol resulted in significant inhibition of tumor growth and invasion of PEL cells compared with untreated control mice in a model exhibiting ascites and diffuse organ invasion [1]. Concurrent in vitro studies established that hippuristanol exhibited IC50 values of 62 nM in BCBL-1 cells and 55 nM in TY-1 PEL cell lines, while peripheral blood mononuclear cells (PBMCs) from healthy volunteers were resistant, with an IC50 exceeding 1021 nM (>1 µM)—a greater than 16-fold therapeutic window [1]. While other eIF4A inhibitors (silvestrol, pateamine A) have shown in vivo activity in various cancer models, hippuristanol's validation specifically in the PEL xenograft model, with quantitative normal cell sparing data, provides a defined and reproducible experimental system for assessing eIF4A-targeted anti-lymphoma activity.

primary effusion lymphoma xenograft model in vivo efficacy tumor growth inhibition

Established Role as Reference Standard: Hippuristanol is the Benchmark Loss-of-Function Comparator in eIF4A Inhibitor Development

Hippuristanol has been formally established as the benchmark reference compound for evaluating novel eIF4A inhibitors. A systematic comparative study of small molecules targeting eIF4A, published in RNA (2020), explicitly stated: 'Here, we undertook a comparative analysis of their biological activity and specificity relative to the eIF4A inhibitor, hippuristanol' [1]. This peer-reviewed validation as a reference standard for compound benchmarking confers a distinct procurement advantage: researchers developing novel eIF4A-targeting agents require hippuristanol as the gold-standard loss-of-function control to validate assay systems and contextualize new compound activity. Unlike alternative eIF4A inhibitors that may be evaluated in isolation, hippuristanol's established role as the comparative benchmark makes it an essential reagent for any laboratory engaged in eIF4A inhibitor discovery or characterization.

reference standard comparative analysis eIF4A inhibitor benchmark compound

Chemical Tractability: Scalable Total Synthesis Achieved from Hydrocortisone with 11% Overall Yield, Enabling SAR and Analog Development

Unlike many marine natural products that are supply-limited due to low natural abundance and synthetic intractability, hippuristanol has been successfully synthesized via an efficient and scalable route. A practical synthetic sequence from commercially available hydrocortisone furnishes hippuristanol in 11% overall yield over 15 linear steps using Hg(II)-catalyzed spiroketalization as a key strategy [1]. This synthetic accessibility has enabled the generation of nine closely related analogues and comprehensive structure-activity relationship (SAR) studies that identified critical structural features—specifically, the stereochemistry and all substituents of the spiroketal portion (rings E and F) and the C3-α and C11-β hydroxyl groups—as essential for inhibitory activity [1]. Alternative eIF4A inhibitors such as silvestrol and pateamine A present distinct and often more challenging synthetic barriers, with limited published SAR data compared to the hippuristanol scaffold.

total synthesis structure-activity relationship chemical tractability analog development

Optimal Research and Procurement Scenarios for Hippuristanol (CAS 80442-78-0) Based on Verified Differential Evidence


Orthogonal Validation of eIF4A-Dependent Translation Phenotypes

Given hippuristanol's unique loss-of-function mechanism that directly inhibits eIF4A-RNA binding [1], it serves as the essential orthogonal tool for validating eIF4A-dependent phenotypes identified using gain-of-function inhibitors (rocaglates, pateamine A). Researchers should procure hippuristanol to confirm that observed translation inhibition or anti-proliferative effects are truly attributable to eIF4A loss-of-function rather than to the non-physiological clamping effects induced by rocaglates. Use at concentrations of 400-500 nM for cellular cap-dependent translation inhibition [2][3], with eIF4AIII as a built-in specificity control (resistant to hippuristanol at >400 µM) [1].

Isoform-Selective Interrogation of eIF4AI/II Function with eIF4AIII Sparing

Hippuristanol is the preferred eIF4A inhibitor for experiments requiring discrimination between the translational roles of eIF4AI/II and the exon junction complex-associated eIF4AIII. At concentrations up to 50 µM, hippuristanol effectively inhibits eIF4AI/II RNA-dependent ATPase activity while completely sparing eIF4AIII activity [1]. This isoform selectivity, quantified as >400-fold difference in IC50 between eIF4AIII (40 µM) and eIF4AI (3.1 µM) in ATPase assays [4][5], is not achievable with pateamine A (which stimulates rather than inhibits ATPase activity) or rocaglates (which lack isoform discrimination). Laboratories studying nonsense-mediated mRNA decay, exon junction complex dynamics, or isoform-specific eIF4A functions should procure hippuristanol as the only currently available tool with this discriminatory capacity.

Benchmark Reference Standard for Novel eIF4A Inhibitor Development and Characterization

As the formally established loss-of-function reference comparator in the eIF4A inhibitor field [6], hippuristanol is an essential procurement item for any laboratory engaged in eIF4A-targeted drug discovery. Newly synthesized eIF4A-targeting compounds should be evaluated against hippuristanol in parallel biochemical and cellular assays to establish relative potency, mechanism of action classification (loss-of-function vs. gain-of-function), and isoform selectivity. Pharmaceutical and biotech organizations developing eIF4A inhibitors should maintain hippuristanol as a positive control standard for assay validation and as a comparator for IND-enabling studies requiring demonstration of mechanistic differentiation.

Preclinical Evaluation of eIF4A-Targeted Therapies in Primary Effusion Lymphoma and Related B-Cell Malignancies

For investigators studying primary effusion lymphoma (PEL) or other B-cell malignancies where eIF4A dependency has been implicated, hippuristanol provides a validated tool compound with established in vitro and in vivo efficacy parameters. The compound's IC50 values of 55-62 nM in PEL cell lines (BCBL-1, TY-1), combined with demonstrated selectivity against normal PBMCs (IC50 >1021 nM, >16-fold therapeutic window), provide quantitative benchmarks for evaluating novel agents [7]. The validated PEL xenograft model showing significant tumor growth and invasion inhibition [7] offers a reproducible in vivo system for assessing eIF4A-targeted anti-lymphoma activity and for conducting translational studies evaluating eIF4A inhibition as a therapeutic strategy in virally-driven lymphomas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hippuristanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.